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The Discovery and Isolation of Reuterin: A
Technical Guide
An In-depth Exploration of Glycerol Fermentation
for the Production of a Broad-Spectrum
Antimicrobial
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and

production of reuterin, a potent broad-spectrum antimicrobial compound derived from the

glycerol fermentation by Lactobacillus reuteri. This document details the underlying biochemical

pathways, comprehensive experimental protocols for production and purification, and

quantitative data to support research and development efforts.

Introduction
Reuterin (3-hydroxypropionaldehyde or 3-HPA) is a powerful antimicrobial agent produced by

certain strains of the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation

of glycerol.[1] First described in the late 1980s, reuterin has garnered significant interest due

to its wide range of activity against pathogenic bacteria (both Gram-positive and Gram-

negative), fungi, and protozoa.[1][2][3] This makes it a promising candidate for applications in

food preservation and as a potential therapeutic agent.[1][4] Reuterin exists in a dynamic
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equilibrium with its hydrated monomer and a cyclic dimer in aqueous solutions.[5][6] The

antimicrobial activity is largely attributed to the aldehyde group of 3-HPA, which is highly

reactive and can induce oxidative stress in target cells by modifying thiol groups in proteins and

small molecules.[5][7]

Biochemical Pathway of Reuterin Production
The synthesis of reuterin is a key part of the metabolic pathway that allows L. reuteri to utilize

glycerol as an external electron acceptor, regenerating NAD+ from NADH.[5] This process is

catalyzed by a coenzyme B12-dependent glycerol dehydratase. The core of this pathway

involves the conversion of glycerol to 3-hydroxypropionaldehyde (reuterin). A portion of the

reuterin is then further reduced to 1,3-propanediol.

Glycerol Glycerol Dehydratase Reuterin (3-HPA) 1,3-Propanediol
 Reduction Dehydration

Click to download full resolution via product page

Caption: Metabolic pathway of glycerol fermentation to reuterin and 1,3-propanediol by

Lactobacillus reuteri.

Experimental Protocols
The production and isolation of reuterin is typically achieved through a two-step fermentation

process followed by purification.

I. Production of Reuterin
This phase involves the cultivation of a reuterin-producing L. reuteri strain to generate

sufficient biomass, followed by the fermentation of glycerol with the harvested cells.

A. Cultivation of Lactobacillus reuteri

Strain Activation: A cryopreserved stock of a known reuterin-producing L. reuteri strain (e.g.,

DSM 20016, DSM 17938) is inoculated into De Man, Rogosa and Sharpe (MRS) broth.[1]

The culture is incubated at 37°C for 24 hours under static or anaerobic conditions.[1]
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Biomass Production: The activated culture is subcultured into a larger volume of MRS broth.

For potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[1][8]

The culture is incubated at 37°C until it reaches the late logarithmic or early stationary phase

of growth, which is typically between 16-24 hours.[1]

Cell Harvesting: The bacterial cells are harvested by centrifugation (e.g., 9800 x g for 10

minutes).[1]

Cell Washing: The cell pellet is washed twice with a sterile phosphate buffer (e.g., 50 mM

sodium phosphate, pH 7.4) to remove any residual media components.[1]

B. Glycerol Fermentation

Cell Suspension: The washed cell pellet is resuspended in a sterile glycerol solution. The

concentration of glycerol can be optimized, with studies showing effective production at

concentrations ranging from 200 mM to 600 mM.[8][9][10]

Incubation: The cell suspension is incubated under anaerobic conditions at a controlled

temperature, typically between 30°C and 37°C, for a period of 1 to 24 hours.[11][12][13]

Supernatant Collection: After incubation, the suspension is centrifuged to pellet the bacterial

cells. The resulting supernatant, which contains the reuterin, is carefully collected.[5][14]

II. Isolation and Purification of Reuterin
The collected supernatant can be used directly in some applications, or reuterin can be further

purified.

Filtration: The reuterin-containing supernatant is filter-sterilized using a 0.22 µm pore-size

membrane filter to remove any remaining bacterial cells.[14]

Chromatography: High-performance liquid chromatography (HPLC) is a common method for

purifying reuterin.[4][5][15][16] A silica gel 60 column can also be utilized for purification.[8]

HPLC Conditions (Example): An Aminex HPX-87H ion exclusion column can be used with

a mobile phase of dilute sulfuric acid (e.g., 10 mM) at room temperature with a flow rate of
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0.6 ml/min.[5] Detection can be achieved using UV absorbance (210 nm) and refractive

index detectors.[5]

Silica Gel Chromatography (Example): A silica gel 60 column can be equilibrated with an

acetonitrile/water mixture (e.g., 70:30 v/v). The cell-free supernatant is applied to the

column, and reuterin is eluted with the same solvent.[8]

III. Quantification of Reuterin
Accurate quantification of reuterin is crucial for process optimization and characterization of its

biological activity.

A. Colorimetric Method

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with

tryptophan.[8]

A sample of the reuterin solution is mixed with ethanol and a tryptophan solution.

Concentrated hydrochloric acid is added, and the mixture is incubated at 40°C for 30

minutes.[8]

The absorbance is then measured at 560 nm.[5][8]

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for quantifying reuterin.[1] The conditions

are similar to those used for purification, and quantification is achieved by comparing the peak

area to a standard curve.

Experimental Workflow Diagram
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Caption: Experimental workflow for the production, isolation, and quantification of reuterin.
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Quantitative Data Summary
The yield of reuterin is influenced by several factors, including the specific L. reuteri strain,

initial glycerol concentration, biomass concentration, pH, and temperature.

Reuterin Production Under Various Conditions
L. reuteri
Strain

Initial
Glycerol
(mM)

Biomass
Temperat
ure (°C)

pH
Reuterin
Yield
(mM)

Referenc
e

WBB05 200 - 20 - ~120 [8]

DPC16 300 21 g/L 30 6.2 - [12][17]

DSM

20016
100

8 log

CFU/mL
37 - 68.39 [18]

DSM

17938
100

8 log

CFU/mL
37 - 30.00 [18]

PTA4_C4 600 - 25 -
330.2 ±

14.9
[9][10]

PT6_F1 600 - 25 -
156.9 ±

11.0
[9][10]

SD2112 600 - 25 - 432.9 ± 9.0 [9][10]

Antimicrobial Activity of Reuterin (MIC Values)
The minimum inhibitory concentration (MIC) of reuterin has been determined for a variety of

microorganisms.
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Microorganism MIC Range (mM) Reference

Escherichia coli 7 - 15 [2]

Lactobacillus spp. 15 - 40 [2]

Bacteroides vulgatus < 1.9 [2]

Clostridium difficile < 1.9 [2]

Bifidobacterium spp. 1.9 - 3.8 [2]

Penicillium camemberti 0.125 [8]

Conclusion
The production of reuterin from glycerol by Lactobacillus reuteri represents a fascinating and

potentially valuable biotechnological process. The detailed protocols and quantitative data

presented in this guide provide a solid foundation for researchers and drug development

professionals to explore the full potential of this broad-spectrum antimicrobial compound.

Further research into optimizing fermentation conditions, scaling up production, and exploring

novel applications will be crucial in harnessing the benefits of reuterin for human health and

food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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